molecular formula C4H3BrN2O B2996473 5-bromopyridazin-3(2H)-one CAS No. 67264-08-8

5-bromopyridazin-3(2H)-one

Cat. No.: B2996473
CAS No.: 67264-08-8
M. Wt: 174.985
InChI Key: MHDOBORGTYQVOQ-UHFFFAOYSA-N
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Description

5-Bromopyridazin-3(2H)-one is a heterocyclic organic compound that features a bromine atom attached to the pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromopyridazin-3(2H)-one typically involves the bromination of pyridazin-3(2H)-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane, under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, leading to a more efficient and scalable process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to achieve substitution.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed, typically under acidic conditions.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products such as 5-aminopyridazin-3(2H)-one or 5-thiopyridazin-3(2H)-one can be obtained.

    Oxidation Products: Oxidation may lead to the formation of pyridazinone derivatives with varying degrees of oxidation.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown promise in the development of enzyme inhibitors and other bioactive molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the synthesis of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 5-bromopyridazin-3(2H)-one largely depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The bromine atom plays a crucial role in enhancing the compound’s reactivity and binding affinity to its targets.

Comparison with Similar Compounds

    5-Chloropyridazin-3(2H)-one: Similar in structure but with a chlorine atom instead of bromine.

    5-Iodopyridazin-3(2H)-one: Contains an iodine atom, offering different reactivity and properties.

    Pyridazin-3(2H)-one: The parent compound without any halogen substitution.

Uniqueness: 5-Bromopyridazin-3(2H)-one is unique due to the presence of the bromine atom, which imparts distinct chemical properties such as increased reactivity in substitution reactions and potential biological activity. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

4-bromo-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2O/c5-3-1-4(8)7-6-2-3/h1-2H,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHDOBORGTYQVOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NNC1=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67264-08-8
Record name 5-bromo-2,3-dihydropyridazin-3-one
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